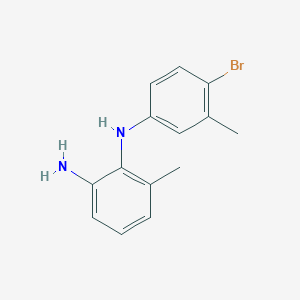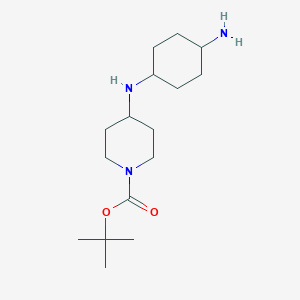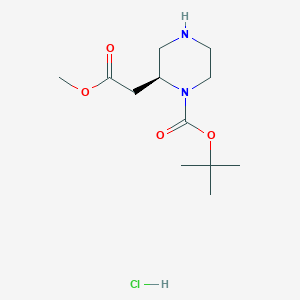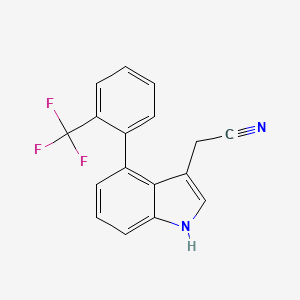
3,3-Bis(4-chlorophenoxy)-3H-diazirene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Bis(4-chlorophenoxy)-3H-diazirene is a chemical compound that belongs to the class of diazirenes, which are characterized by a three-membered ring containing two nitrogen atoms and one carbon atom
Méthodes De Préparation
The synthesis of 3,3-Bis(4-chlorophenoxy)-3H-diazirene typically involves the reaction of 4-chlorophenol with a suitable diazirine precursor under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) under reflux conditions . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the diazirene ring.
Analyse Des Réactions Chimiques
3,3-Bis(4-chlorophenoxy)-3H-diazirene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles such as amines or thiols.
Applications De Recherche Scientifique
3,3-Bis(4-chlorophenoxy)-3H-diazirene has several scientific research applications:
Chemistry: It is used as a photoreactive probe in studying molecular interactions and dynamics due to its ability to form covalent bonds upon exposure to UV light.
Biology: The compound is employed in photoaffinity labeling to investigate protein-ligand interactions and to identify binding sites on proteins.
Industry: The compound is used in the development of advanced materials, including photoresists and other photoreactive polymers.
Mécanisme D'action
The mechanism of action of 3,3-Bis(4-chlorophenoxy)-3H-diazirene involves the formation of reactive intermediates upon exposure to UV light. These intermediates can form covalent bonds with nearby molecules, making it a valuable tool in studying molecular interactions. The molecular targets and pathways involved depend on the specific application, such as protein binding sites in biological studies or polymer matrices in materials science.
Comparaison Avec Des Composés Similaires
3,3-Bis(4-chlorophenoxy)-3H-diazirene can be compared with other diazirene compounds, such as:
3,3-Bis(4-methoxyphenoxy)-3H-diazirene: This compound has methoxy groups instead of chlorine atoms, which can affect its reactivity and applications.
3,3-Bis(4-fluorophenoxy)-3H-diazirene: The presence of fluorine atoms can influence the compound’s photoreactivity and stability.
3,3-Bis(4-bromophenoxy)-3H-diazirene:
The uniqueness of this compound lies in its specific reactivity and the ability to form covalent bonds upon UV activation, making it a versatile tool in various scientific fields.
Propriétés
Numéro CAS |
651306-54-6 |
|---|---|
Formule moléculaire |
C13H8Cl2N2O2 |
Poids moléculaire |
295.12 g/mol |
Nom IUPAC |
3,3-bis(4-chlorophenoxy)diazirine |
InChI |
InChI=1S/C13H8Cl2N2O2/c14-9-1-5-11(6-2-9)18-13(16-17-13)19-12-7-3-10(15)4-8-12/h1-8H |
Clé InChI |
MBVUUNUWCSWTPV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1OC2(N=N2)OC3=CC=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[4-[2-(1-Trityltetrazol-5-yl)phenyl]phenyl]methanamine](/img/structure/B11833465.png)

![2-Oxetanone, 3-hexyl-4-[(2R)-2-(phenylmethoxy)tridecyl]-, (3S,4S)-](/img/structure/B11833468.png)






![(2R,3'aS,7'aR)-1'-phenyl-1',2',3'a,6',7',7'a-hexahydrospiro[aziridine-2,3'-indole]](/img/structure/B11833515.png)

![4-Pyridinepropanol, 2-[(acetyloxy)methyl]-5-hydroxy-](/img/structure/B11833527.png)
